molecular formula C14H14N2O3 B2392820 N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide CAS No. 2411177-98-3

N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide

Cat. No.: B2392820
CAS No.: 2411177-98-3
M. Wt: 258.277
InChI Key: SFCHPLQZFTXQCP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide is a compound that belongs to the class of ynamides. Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making ynamides valuable in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ynamides, such as:

  • N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide
  • This compound

Uniqueness

What sets this compound apart is its specific structure, which imparts unique reactivity and versatility. The presence of the benzoxazepin ring and the ynamide functionality allows for a wide range of chemical transformations, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-6-13(17)15-10-9-19-12-8-5-4-7-11(12)16(2)14(10)18/h4-5,7-8,10H,9H2,1-2H3,(H,15,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHPLQZFTXQCP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1COC2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@@H]1COC2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.